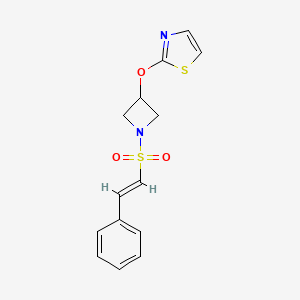

![molecular formula C20H15ClF2O2S B2823946 2-[(4-Chlorophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol CAS No. 303152-28-5](/img/structure/B2823946.png)

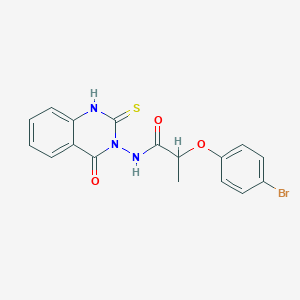

2-[(4-Chlorophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(4-Chlorophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol” is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil and is considered a eugeroic, which means it promotes wakefulness . It also acts as a weak dopamine reuptake inhibitor .

Molecular Structure Analysis

The molecular formula of this compound is C15H13F2NO2S . The structure includes a sulfinyl group attached to a 4-chlorophenyl group and a bis(4-fluorophenyl) group . The exact 3D structure can be found in various chemical databases .Physical and Chemical Properties Analysis

The molar mass of this compound is 309.33 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the current resources.Scientific Research Applications

Synthesis and Characterization

The synthesis of symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, including derivatives similar to the specified compound, has been explored. These compounds are synthesized using sodium borohydride in ethanol–DMF, demonstrating satisfactory yields. The structural characterizations of these compounds have been confirmed through various spectroscopic techniques and X-ray crystal analysis, indicating their potential for further chemical modifications and applications in materials science (Bhasin et al., 2004).

Catalytic Applications

Research has shown the efficiency of oxo-rhenium complexes in catalyzing the oxidation of alcohols using a sulfoxide as the oxidant agent. This catalytic system, which involves compounds similar to the one , is effective for oxidizing primary and secondary alcohols to their corresponding aldehydes and ketones, showcasing selective oxidation without further progression to acids. The process highlights the compound's role in the synthesis of intermediate chemicals in a variety of organic reactions (Sousa et al., 2013).

Material Science Applications

In the field of material science, sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, utilizing bis(4-fluorophenyl)sulfone as a component, have been synthesized for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising for use in fuel cells. The research underscores the importance of such fluorinated compounds in developing high-performance materials for energy applications (Bae et al., 2009).

Photophysical Properties

Studies on bis-alkylsulfonic acid and polyethylene glycol (PEG)-substituted BF2 azadipyrromethenes, synthesized through a route that may include similar fluorophenyl compounds, demonstrate excellent near-infrared photophysical properties. These properties are crucial for the development of fluorescence imaging probes for live cells, highlighting the compound's potential in biomedical imaging applications (Wu et al., 2020).

Mechanism of Action

Target of Action

The compound 2-[(4-Chlorophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol, also known as CRL-40,940 or flmodafinil, primarily targets the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with mood, attention, and movement .

Mode of Action

Flmodafinil acts as a weak dopamine reuptake inhibitor . This means it binds to the dopamine transporter, blocking the reuptake of dopamine into neurons and thus increasing the extracellular concentrations of dopamine . This leads to enhanced dopaminergic neurotransmission .

Biochemical Pathways

As a dopamine reuptake inhibitor, it likely influences pathways involving dopamine signaling . Increased dopamine levels can affect various downstream effects, including enhanced alertness, wakefulness, and cognitive performance .

Pharmacokinetics

Its inventors claim that it is more effective than modafinil and adrafinil, suggesting it may have favorable pharmacokinetic properties .

Result of Action

The increased dopamine levels resulting from the action of flmodafinil can lead to a range of effects at the molecular and cellular level. These include enhanced alertness, wakefulness, and cognitive performance . It’s also claimed to have fewer side effects compared to modafinil and adrafinil .

Future Directions

The inventors of this compound claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests that future research may focus on further exploring its potential uses and benefits, as well as its safety profile.

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfinyl-1,1-bis(4-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF2O2S/c21-16-5-11-19(12-6-16)26(25)13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMYPULKFPEEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CS(=O)C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

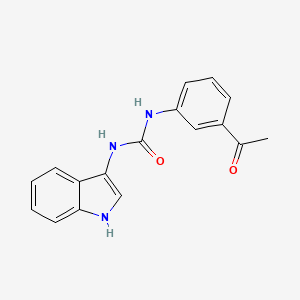

![1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2823864.png)

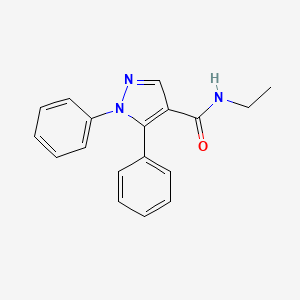

![2,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B2823866.png)

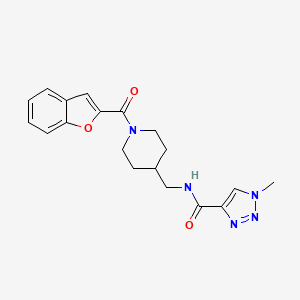

![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2823869.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2823870.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823877.png)

![1-(2-bromoallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2823879.png)

![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2823881.png)